![molecular formula C15H12N2O3 B2368639 3-[5-(呋喃-2-基)-1H-咪唑-4-基]苯甲酸甲酯 CAS No. 1253527-66-0](/img/structure/B2368639.png)
3-[5-(呋喃-2-基)-1H-咪唑-4-基]苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate is an organic compound that features a complex structure with a furan ring, an imidazole ring, and a benzoate ester
科学研究应用
Methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2-furylcarbinol.
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of glyoxal, ammonia, and formaldehyde.
Coupling of the Rings: The furan and imidazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
作用机制
The mechanism of action of methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes and receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Methyl 3-[5-(furan-2-yl)-1H-pyrazol-4-yl]benzoate: Similar structure but with a pyrazole ring instead of an imidazole ring.
Methyl 3-[5-(furan-2-yl)-1H-triazol-4-yl]benzoate: Similar structure but with a triazole ring instead of an imidazole ring.
Uniqueness
Methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate is unique due to the presence of both furan and imidazole rings, which can provide a distinct set of chemical and biological properties
属性
IUPAC Name |
methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-19-15(18)11-5-2-4-10(8-11)13-14(17-9-16-13)12-6-3-7-20-12/h2-9H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOREVRLNOEPSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(NC=N2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
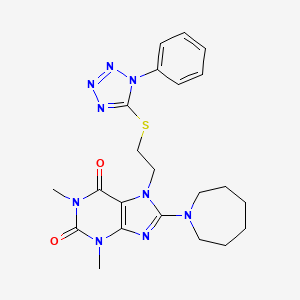
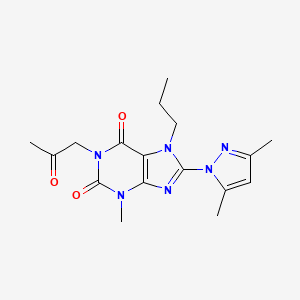
![Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2368561.png)
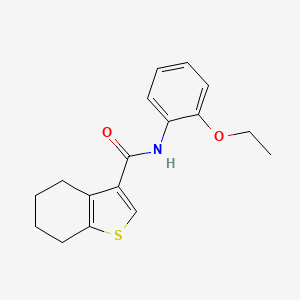
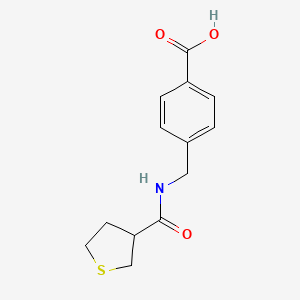
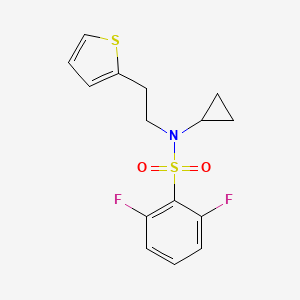
![7-(furan-2-yl)-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2368567.png)
![1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368571.png)

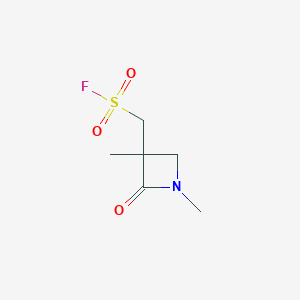
![(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2368577.png)
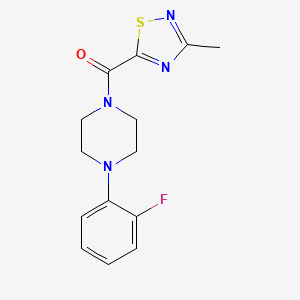
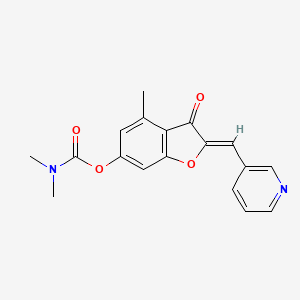
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)
